molecular formula C8H9ClF3NO B6276490 3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride CAS No. 2763756-47-2

3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride

Cat. No.: B6276490
CAS No.: 2763756-47-2
M. Wt: 227.6
InChI Key:
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Description

3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenol ring, with an aminomethyl group at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of phenol derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions . The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency and yield. The choice of method depends on factors like the availability of starting materials, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and aminomethyl groups in 3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride imparts unique properties, such as enhanced lipophilicity and the ability to form multiple types of interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride involves the reaction of 3-hydroxy-5-(trifluoromethyl)benzaldehyde with formaldehyde and ammonium chloride to form 3-(aminomethyl)-5-(trifluoromethyl)phenol, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-hydroxy-5-(trifluoromethyl)benzaldehyde", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-hydroxy-5-(trifluoromethyl)benzaldehyde with formaldehyde and ammonium chloride in the presence of a base catalyst to form 3-(aminomethyl)-5-(trifluoromethyl)phenol.", "Step 2: Dissolve 3-(aminomethyl)-5-(trifluoromethyl)phenol in hydrochloric acid to form the hydrochloride salt, 3-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride." ] }

CAS No.

2763756-47-2

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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